molecular formula C6H13NO3 B13318800 N-(2-Methoxyethyl)alanine

N-(2-Methoxyethyl)alanine

Cat. No.: B13318800
M. Wt: 147.17 g/mol
InChI Key: ORLILEMRVCDWKB-UHFFFAOYSA-N
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Description

2-[(2-Methoxyethyl)amino]propanoic acid is an organic compound with the molecular formula C6H13NO3 It is a derivative of propanoic acid, featuring an amino group substituted with a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-methoxyethyl)amino]propanoic acid typically involves the reaction of propanoic acid derivatives with 2-methoxyethylamine. One common method is the amidation reaction, where propanoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by the addition of 2-methoxyethylamine under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of 2-[(2-methoxyethyl)amino]propanoic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Methoxyethyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amino group to an amine or other reduced forms.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

2-[(2-Methoxyethyl)amino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-methoxyethyl)amino]propanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in various biochemical pathways. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

  • 2-Amino-3-methoxypropanoic acid
  • 2-(2-Hydroxyethyl)amino]propanoic acid
  • 2-(2-Ethoxyethyl)amino]propanoic acid

Comparison: Compared to these similar compounds, 2-[(2-methoxyethyl)amino]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the methoxyethyl group can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

2-(2-methoxyethylamino)propanoic acid

InChI

InChI=1S/C6H13NO3/c1-5(6(8)9)7-3-4-10-2/h5,7H,3-4H2,1-2H3,(H,8,9)

InChI Key

ORLILEMRVCDWKB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NCCOC

Origin of Product

United States

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